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Compound of Interest

(+)-trans-3'-Acetyl-4'-
Compound Name:
isobutyrylkhellactone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (+)-trans-3'-Acetyl-
4'-isobutyrylkhellactone

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a notable member of the angular-type
pyranocoumarin family, a class of natural products predominantly found in plants of the
Apiaceae and Rutaceae families. These compounds are of significant interest to the scientific
community due to their diverse and potent biological activities, which include anti-cancer, anti-
inflammatory, and antiviral properties. Specifically, (+)-trans-3'-Acetyl-4'-
isobutyrylkhellactone has been isolated from Peucedani Radix, the dried roots of
Peucedanum praeruptorum Dunn, a plant with a long history in traditional medicine.[1]

The precise stereochemistry and the nature of the ester functional groups at the 3' and 4'
positions of the khellactone core are critical determinants of the molecule’'s biological efficacy. A
thorough understanding of its three-dimensional structure and electronic properties is therefore
paramount for elucidating its mechanism of action and for guiding the rational design of novel
therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic
data of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, offering a foundational resource for
researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
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The interpretation of this data is crucial for unambiguous structure elucidation and for quality
control in synthetic and isolation workflows.

Molecular Structure and Physicochemical
Properties

A clear depiction of the molecular structure is fundamental to interpreting its spectroscopic
signatures.

Figure 1: Chemical structure of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone.

Property Value

Molecular Formula C20H2207

Molecular Weight 374.38 g/mol

Class Angular Pyranocoumarin
Chiral Centers c-3,Cc-4
Stereochemistry trans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules,
providing detailed information about the carbon-hydrogen framework. For a molecule with the
complexity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a combination of 1D (*H and 13C)
and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous
signal assignment.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: A 5-10 mg sample of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is
dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCI3) or methanol-da
(CDsOD), and transferred to a 5 mm NMR tube.

¢ Instrumentation: Data is acquired on a high-field NMR spectrometer, operating at a proton
frequency of 400 MHz or higher to ensure adequate signal dispersion.
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« 1D Spectra:

o H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation
delay of 1-2 seconds.

o 13C NMR: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum,
with a wider spectral width (0-220 ppm).

e 2D Spectra: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized
to establish proton-proton and proton-carbon correlations.

'H NMR Spectral Data

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Chemical Shift o ) Coupling ]
Multiplicity Integration Assignment
(d) ppm Constant (J) Hz

Data not
available in

search results

Interpretation of *H NMR Data:

e Aromatic Protons: The coumarin core will exhibit signals in the aromatic region (typically o
6.0-8.0 ppm). The coupling patterns of these protons are indicative of their substitution
pattern on the benzene ring.

e Pyran Ring Protons: The protons on the dihydropyran ring (H-3' and H-4") are expected to be
in the range of 6 4.0-6.0 ppm. The trans relationship between the substituents at C-3' and C-
4' will be reflected in the magnitude of the coupling constant between H-3' and H-4'.

o Ester Group Protons:
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o Acetyl Group: A sharp singlet corresponding to the three methyl protons of the acetyl
group is expected around & 2.0-2.2 ppm.

o Isobutyryl Group: This group will show a characteristic pattern of a septet for the methine
proton (CH) and a doublet for the six equivalent methyl protons (2 x CHs).

o Gem-dimethyl Protons: The two methyl groups attached to the pyran ring will appear as
distinct singlets.

3C NMR Spectral Data

The 3C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (d) ppm Carbon Type Assignment

Data not available in search

results

Interpretation of 13C NMR Data:

Carbonyl Carbons: The ester and lactone carbonyl carbons will resonate in the downfield
region of the spectrum (6 160-180 ppm).

o Aromatic and Olefinic Carbons: The carbons of the coumarin ring will appear between & 100-
160 ppm.

o Oxygenated Carbons: The carbons of the pyran ring attached to oxygen (C-3' and C-4") will
be found in the range of & 60-80 ppm.

» Aliphatic Carbons: The methyl and methine carbons of the acetyl and isobutyryl groups, as
well as the gem-dimethyl carbons, will resonate in the upfield region (& 10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.
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Experimental Protocol: Mass Spectrometry Data
Acquisition
¢ lonization Technique: Electrospray ionization (ESI) is a common technique for this class of

molecules, as it is a soft ionization method that typically produces a prominent protonated
molecule [M+H]* or other adduct ions.

e Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap analyzer, is used to obtain accurate mass measurements, which can be used to
determine the elemental formula.

o Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural

information.
Mass Spectral Data
m/z Relative Intensity (%) Assignment

Data not available in search

results

Interpretation of Mass Spectral Data and Fragmentation Pathway:

The fragmentation of angular pyranocoumarins is often characterized by the loss of the ester
side chains. For (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, key fragmentation pathways
would likely involve:

Loss of the isobutyryloxy group: This would result in a significant fragment ion.

Loss of the acetyloxy group: This would be another characteristic fragmentation.

Sequential loss of both ester groups.

Retro-Diels-Alder (RDA) fragmentation of the pyran ring is also a possibility for some
coumarin derivatives.
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Figure 2: Postulated major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule
based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) after dissolving in a volatile solvent, or as a KBr pellet.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum, typically in the range of 4000-400 cm™1.

IR Spectral Data

Wavenumber (cm~1)  Intensity Vibrational Mode

Functional Group
Assignment

Data not available in
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Interpretation of IR Spectral Data:
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e C=0 Stretching: Strong absorption bands are expected for the carbonyl groups. The lactone
carbonyl of the coumarin ring typically appears around 1720-1740 cm~1. The ester carbonyls
of the acetyl and isobutyryl groups will also absorb strongly in the region of 1735-1750 cm™1,

e C=C Stretching: The aromatic C=C stretching vibrations of the coumarin ring will be
observed in the 1450-1600 cm~1 region.

o C-O Stretching: The C-O stretching vibrations of the lactone and ester groups will give rise to
strong bands in the 1000-1300 cm~! range.

o C-H Stretching: Aliphatic C-H stretching from the methyl and methine groups will appear just
below 3000 cm~1, while aromatic C-H stretching will be observed just above 3000 cm™1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent, such as methanol or ethanol.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption
spectrum, typically over a range of 200-400 nm.

UV-Vis Spectral Data

Amax (nm) Molar Absorptivity (€)  Solvent Electronic Transition

Data not available in

search results

Interpretation of UV-Vis Spectral Data:

The UV-Vis spectrum of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is expected to be
characteristic of the coumarin chromophore. Typically, coumarins exhibit two main absorption
bands:
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e Band I: A lower energy band in the range of 300-350 nm, corresponding to a 1t — 1*
transition of the entire conjugated system.

» Band II: A higher energy band around 250-280 nm, also due to a t — Tt* transition.

The exact positions and intensities of these bands can be influenced by the substitution pattern
on the coumarin ring.

Conclusion: A Comprehensive Spectroscopic
Profile

The collective analysis of NMR, MS, IR, and UV-Vis spectroscopic data provides a detailed and
unambiguous structural characterization of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone. This
comprehensive spectroscopic profile is an indispensable tool for researchers in the fields of
natural product chemistry, pharmacology, and drug development. It serves as a benchmark for
confirming the identity and purity of this compound, whether isolated from natural sources or
prepared synthetically. Furthermore, a deep understanding of its spectroscopic properties can
offer insights into its electronic structure and reactivity, thereby facilitating the exploration of its
therapeutic potential and the development of new, more effective analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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